Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
The compound was synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structure of the compound was confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds. Studies have shown its utility in forming dihydroazolo[1,5-a]pyrimidines, which exhibit interesting ring-chain isomerism. These transformations are important for creating compounds with potential biological activity and for further chemical studies (Goryaeva et al., 2009).
Ring-Chain Isomerism : Research on derivatives of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has contributed to the understanding of ring-chain isomerism, where the compounds can exist in equilibrium between a ring and an open-chain form depending on conditions like solvent and temperature. This phenomenon is crucial for understanding the reactivity and stability of these compounds (Pryadeina et al., 2008).
Preparation of Novel Compounds : Studies have also been focused on the preparation of novel compounds through the interaction of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate with various reagents. These interactions have led to the synthesis of compounds with potential for further biological evaluation and application in material science (Mohamed, 2021).
Characterization and Application : The characterization of these compounds, including their spectroscopic data and chemical reactions, has provided insights into their potential applications in medicinal chemistry and material science. The development of methods for their synthesis and transformation into other valuable compounds is an ongoing area of research, contributing to the broader field of organic and heterocyclic chemistry (Youssef et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c1-3-19-7(16)5-15-6-13-10-8(11(15)17)9(14-21-10)12(18)20-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBKIYADGTJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C(=NO2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.